

Spectroscopic Profile of 1-Cyanocyclopropanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Cyanocyclopropanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-cyanocyclopropanecarboxylic acid**, a valuable building block in medicinal chemistry and organic synthesis. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for its synthesis and analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-cyanocyclopropanecarboxylic acid**, providing a clear and concise reference for its structural identification.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~1.73	m	4H, cyclopropyl CH_2
~11.08	s	1H, carboxylic acid OH

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not explicitly found in search results	C-CN (quaternary)
Data not explicitly found in search results	C-COOH (quaternary)
Data not explicitly found in search results	CH ₂ (cyclopropyl)
Data not explicitly found in search results	COOH
Data not explicitly found in search results	CN

Note: While the existence of a ^{13}C NMR spectrum is confirmed, specific chemical shift values were not available in the public domain search results. Typical shifts for such carbons are provided for reference in the discussion section.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
~2250	Medium	C≡N stretch (Nitrile)
1760-1690	Strong	C=O stretch (Carboxylic Acid)
1320-1210	Strong	C-O stretch (Carboxylic Acid)
950-910	Medium	O-H bend (Carboxylic Acid)

Note: These are characteristic absorption ranges. The exact peak positions can be found on the actual spectrum.

Table 4: Mass Spectrometry Data

Property	Value
Molecular Formula	C ₅ H ₅ NO ₂
Molecular Weight	111.10 g/mol
Exact Mass	111.0320 u
Key Fragmentation Peaks (m/z)	Specific fragmentation data not explicitly found in search results.

Note: The molecular ion peak [M]⁺ would be expected at m/z 111. Common losses for carboxylic acids include the loss of -OH (m/z 94) and -COOH (m/z 66).

Experimental Protocols

A detailed experimental protocol for the synthesis of **1-cyanocyclopropanecarboxylic acid** is provided below, based on established literature procedures. This is followed by general procedures for the acquisition of the spectroscopic data.

Synthesis of 1-Cyanocyclopropanecarboxylic Acid

This procedure is adapted from a method described for the synthesis of doubly activated cyclopropanes.[1]

Materials:

- Ethyl cyanoacetate
- 1,2-Dibromoethane
- 50% aqueous Sodium Hydroxide (NaOH)
- Triethylbenzylammonium chloride
- Concentrated Hydrochloric Acid (HCl)
- Ether

- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide.
- Phase-Transfer Catalyst: To the vigorously stirred NaOH solution at room temperature, add triethylbenzylammonium chloride.
- Addition of Reactants: A mixture of ethyl cyanoacetate and 1,2-dibromoethane is added to the suspension.
- Reaction: The mixture is stirred vigorously for several hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: The reaction mixture is transferred to a larger flask and diluted with water. The mixture is then cooled in an ice bath and carefully acidified with concentrated hydrochloric acid to a pH of approximately 1.
- Extraction: The aqueous layer is extracted multiple times with ether.
- Drying and Evaporation: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Hydrolysis: The crude ethyl 1-cyanocyclopropanecarboxylate is then hydrolyzed to the carboxylic acid. This is typically achieved by heating with an aqueous solution of a strong base (e.g., NaOH or KOH), followed by acidification with a strong acid (e.g., HCl).
- Purification: The resulting **1-cyanocyclopropanecarboxylic acid** can be further purified by recrystallization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A small amount of the purified **1-cyanocyclopropanecarboxylic acid** is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- ^1H NMR Spectroscopy: The ^1H NMR spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz). The number of scans is adjusted to obtain a good signal-to-noise ratio.
- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance of ^{13}C , a larger number of scans is typically required.

Infrared (IR) Spectroscopy:

- Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, a small amount of the solid sample is placed directly onto the ATR crystal.
- Data Acquisition: The IR spectrum is recorded over the standard mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS):

- Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Electron ionization (EI) is a common method for GC-MS, while electrospray ionization (ESI) is often used for LC-MS.
- Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Data Interpretation and Structural Elucidation

The spectroscopic data are consistent with the structure of **1-cyanocyclopropanecarboxylic acid**.

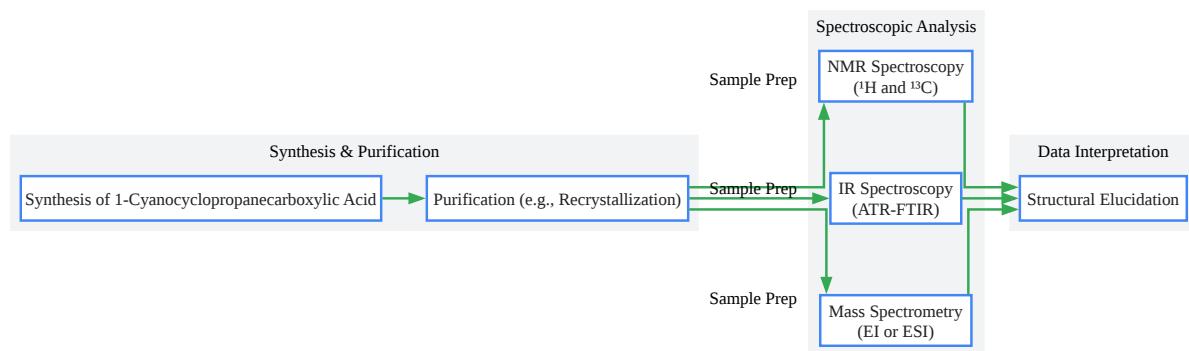
- ^1H NMR: The multiplet around 1.73 ppm corresponds to the four magnetically non-equivalent protons of the cyclopropane ring. The downfield singlet at approximately 11.08 ppm is

characteristic of the acidic proton of a carboxylic acid.

- ^{13}C NMR: Although specific shifts were not found, the expected spectrum would show four distinct signals: one for the quaternary carbon attached to the nitrile and carboxyl groups, one for the quaternary carboxyl carbon, one for the two equivalent cyclopropyl methylene carbons, and one for the nitrile carbon.
- IR Spectroscopy: The broad O-H stretch and the strong C=O stretch are definitive for the carboxylic acid functional group. The medium intensity C≡N stretch confirms the presence of the nitrile group.
- Mass Spectrometry: The molecular weight of 111.10 g/mol and the exact mass of 111.0320 u are confirmed by the molecular formula $\text{C}_5\text{H}_5\text{NO}_2$.^[2]

Visualizations

Logical Workflow for Spectroscopic Analysis



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Caption: Workflow for the synthesis and spectroscopic characterization of **1-cyanocyclopropanecarboxylic acid**.

This guide serves as a foundational resource for professionals working with **1-cyanocyclopropanecarboxylic acid**. The provided data and protocols are intended to facilitate its use in further research and development endeavors.

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References

- 1. rsc.org [rsc.org]
- 2. 1-Cyanocyclopropanecarboxylic acid | C5H5NO2 | CID 2733259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Cyanocyclopropanecarboxylic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1349290#spectroscopic-data-of-1-cyanocyclopropanecarboxylic-acid>]

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